5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid
Overview
Description
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O₃ and a molecular weight of 315.16 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid typically involves the bromination of 2-(piperidin-4-ylmethoxy)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-(piperidin-4-ylmethoxy)nicotinic acid: Similar structure with a different bromination position.
2-(Piperidin-4-ylmethoxy)nicotinic acid: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
5-Bromo-2-(piperidin-4-ylmethoxy)nicotinic acid is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-5-10(12(16)17)11(15-6-9)18-7-8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHFZMMKPWPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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